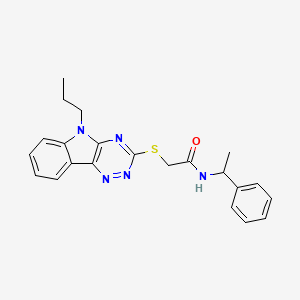

Primordazine NC-6364997

Beschreibung

Eigenschaften

Molekularformel |

C22H23N5OS |

|---|---|

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C22H23N5OS/c1-3-13-27-18-12-8-7-11-17(18)20-21(27)24-22(26-25-20)29-14-19(28)23-15(2)16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3,(H,23,28) |

InChI-Schlüssel |

MNTNYGIDPGQTOC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC(C)C4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Primordazine NC6364997; Primordazine NC 6364997; Primordazine NC-6364997 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Primordazine: A Selective Inhibitor of Non-Canonical Translation

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Core Mechanism of Primordazine and the Inactivity of its Analogue, NC-6364997.

Abstract

Primordazine is a small molecule identified to selectively ablate primordial germ cells (PGCs) in zebrafish embryos, with further studies indicating its potential effects on quiescent mammalian cells.[1][2] Its unique mechanism of action does not involve conventional enzyme or receptor targeting but instead modulates a fundamental cellular process: mRNA translation. This guide provides a detailed exploration of the molecular mechanism of Primordazine, clarifies the role of the structurally similar but inactive compound NC-6364997, and presents the experimental basis for these findings. Primordazine operates by inhibiting a non-canonical, poly(A)-tail-independent translation (PAINT) pathway, crucial for the maintenance of PGCs and observed in quiescent cells.[1][2][3] This is achieved through specific elements within the 3' untranslated regions (3'UTRs) of target mRNAs.[1][2][4]

Core Mechanism of Action: Selective Translational Repression

The primary mechanism of Primordazine is the selective repression of a specific subset of mRNAs, leading to the ablation of primordial germ cells (PGCs).[1][5] This effect is not due to transcriptional inhibition or broad translational arrest but is highly specific to a non-canonical form of translation.

Targeting Poly(A)-tail Independent Non-canonical Translation (PAINT)

During early embryogenesis, many maternally supplied mRNAs possess short poly(A)-tails.[1][2] The translation of these deadenylated mRNAs occurs through a pathway distinct from the canonical poly(A)-tail-dependent translation (PAT).[1] This alternative mechanism is termed Poly(A)-tail Independent Non-canonical Translation (PAINT).[1][2][3]

Systematic investigation has revealed that Primordazine selectively inhibits the PAINT pathway while having no effect on the canonical PAT pathway.[1][2][3] This selectivity is fundamental to its specific cellular effects, as PGC maintenance is critically dependent on the translation of mRNAs via the PAINT mechanism.[1][2]

Role of Primordazine-Response Elements (PREs) in 3'UTRs

The specificity of Primordazine's action is mediated by cis-regulatory sequences within the 3' untranslated regions (3'UTRs) of susceptible mRNAs.[1][2][5] These sequences are known as Primordazine-Response Elements (PREs).[1] Key genes essential for PGC survival, such as nanos3 and dnd1, contain these PREs in their 3'UTRs, rendering their translation sensitive to Primordazine.[4][5] The presence of a PRE in a deadenylated mRNA is the primary determinant of its susceptibility to Primordazine-induced translational repression.[1]

The Inactive Analogue: NC-6364997

Compound NC-6364997 is a structural analogue of Primordazine.[1][3] Despite its structural similarity, it does not induce PGC ablation.[3] This finding is crucial as it serves as a negative control in experimental setups, reinforcing that the observed biological effects are specific to the chemical structure of active Primordazine compounds (Primordazine A and B).

Signaling Pathways and Molecular Interactions

The mechanism of Primordazine is not a classical signaling cascade involving kinases and second messengers. Instead, it is a direct interference with the translational machinery acting on a specific class of mRNAs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational studies on Primordazine.

| Compound | Concentration | Effect on PGCs in Zebrafish Embryos | Reference |

| Primordazine A | ~10 µM | Ablation | [3] |

| Primordazine B | ~10 µM | Ablation | [1] |

| NC-6364997 | ~10 µM | No effect | [3] |

| Cell State | Target mRNA | Effect of Primordazine B | Reference |

| Proliferating | EGFP-120 mRNA with 35 adenosines | No effect on translation | [1] |

| Quiescent (Serum-deprived) | EGFP-120 mRNA with 35 adenosines | Dramatic reduction in translation | [1] |

Experimental Protocols

The elucidation of Primordazine's mechanism of action relied on several key experimental approaches.

Small Molecule Screen in Zebrafish Embryos

-

Objective: To identify small molecules that selectively affect primordial germ cell development.

-

Method: Zebrafish embryos expressing EGFP in their PGCs at the 0.5 hours post-fertilization (hpf) stage were placed in 96-well plates.[3] A library of approximately 7,000 chemical compounds was added to the wells at a concentration of ~10 µM.[4] Embryos were incubated for 24 hours, and PGCs were visualized via EGFP fluorescence to identify compounds causing PGC ablation.[3]

Whole-Mount In Situ Hybridization (WISH)

-

Objective: To assess the presence and localization of specific mRNAs in zebrafish embryos following treatment.

-

Method: Embryos treated with Primordazine or a DMSO control were fixed at various time points (e.g., 12 hpf, 24 hpf).[1][3] WISH was performed using probes for PGC markers such as ddx4, nanos3, and dnd1.[3] This technique revealed that while the mRNAs were still present, they formed abnormal large granules in response to Primordazine, indicating a disruption in their normal processing or translation.[1][3]

Translating Ribosome Affinity Purification (TRAP)

-

Objective: To quantify the association of specific mRNAs with ribosomes, as a measure of translation efficiency.

-

Method: Embryos expressing a tagged ribosomal protein (EGFP-RPL10A) were treated with Primordazine B or DMSO.[3][5] Lysates were subjected to immunoprecipitation with an anti-GFP antibody to pull down ribosomes and their associated mRNAs.[3][5] The RNA was then extracted from both the immunoprecipitated fraction and the total lysate, and the levels of specific transcripts were quantified by qRT-PCR to determine changes in their translational status.[3][5]

Conclusion and Future Directions

Primordazine represents a novel class of molecular probes that selectively targets a non-canonical translation pathway essential for the viability of specific cell types, such as primordial germ cells. Its mechanism, dependent on PREs within the 3'UTR of deadenylated mRNAs, offers a unique tool for studying the PAINT pathway. The inactivity of its close structural analogue, NC-6364997, validates the specificity of its action. Further research into the precise protein-RNA interactions disrupted by Primordazine could unveil new targets for therapeutic intervention in contexts where non-canonical translation plays a significant role, such as in quiescent or cancer stem cells.

References

- 1. Non-canonical translation via deadenylated 3′UTRs maintains primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noncanonical translation via deadenylated 3' UTRs maintains primordial germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery of Primordazine: A Technical Guide to a Novel Regulator of Primordial Germ Cell Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput chemical screening, enabling the discovery of novel small molecules that modulate specific biological pathways.[1][2][3][4] This technical guide provides an in-depth overview of the discovery of Primordazine, a small molecule identified through a chemical screen in zebrafish embryos that selectively ablates primordial germ cells (PGCs).[5] Primordazine operates through a novel mechanism of action, inhibiting a non-canonical, poly(A)-tail independent form of translation (PAINT) that is essential for the maintenance of PGCs.[5][6] This document details the experimental protocols, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows, offering a comprehensive resource for researchers in developmental biology and drug discovery.

The Chemical Screen: Identification of Primordazine

A phenotype-based chemical screen was conducted to identify small molecules that affect the development of primordial germ cells in zebrafish.[5] The screen utilized a transgenic zebrafish line expressing EGFP specifically in its PGCs, allowing for direct visual assessment of the PGC population.[5]

Experimental Protocol: High-Throughput Zebrafish Chemical Screen

The primary screen was designed for high-throughput analysis in a 96-well plate format.[5][7][8]

-

Embryo Preparation : Transgenic zebrafish embryos expressing EGFP in their PGCs were collected at the 1-cell stage.

-

Arraying Embryos : Approximately 10 embryos were placed into each well of a 96-well plate containing E3 medium.[5]

-

Compound Application : A library of over 7,000 structurally diverse small molecules was screened. Compounds were added to each well to a final concentration of approximately 10 µM.[5]

-

Incubation : The plates were incubated for 24 hours at 28.5°C.[5]

-

Phenotypic Assessment : Following incubation, the number of EGFP-positive PGCs in each embryo was visually assessed using a fluorescence stereomicroscope.

-

Hit Identification : "Hits" were defined as compounds that caused a significant reduction in the number of PGCs without inducing general toxicity or visible morphological defects in other cell types.[5]

Screening Results

From the >7,000 compounds screened, two structurally similar molecules were identified that selectively ablated PGCs. These were named Primordazine A and Primordazine B. A third, structurally related compound did not exhibit the same effect, highlighting the specificity of the active molecules.[5]

Table 1: Initial Chemical Screen Hits

| Compound | Effect on PGCs | General Toxicity |

| Primordazine A | Dose-dependent decrease in PGC number | Low |

| Primordazine B | Dose-dependent decrease in PGC number | Low |

| Compound 3 (Inactive Analog) | No significant effect | Low |

Data summarized from the findings reported in Jin et al. (2018).[5]

Experimental Workflow: Chemical Screen

Caption: Workflow for the primary zebrafish chemical screen.

Mechanism of Action of Primordazine

Further investigation revealed that Primordazine's effect stems from the repression of translation through specific elements in the 3' untranslated regions (3'UTRs) of certain mRNAs.[5] This mechanism selectively targets a poly(A)-tail independent non-canonical translation (PAINT) pathway, which is crucial for the expression of genes required for PGC maintenance, such as nanos3 and dnd1.[5][6]

Experimental Protocol: Translating Ribosome Affinity Purification (TRAP)

To determine if Primordazine affects the translation of specific mRNAs, a TRAP assay was performed.

-

Transgenic Line : Embryos from a transgenic line expressing EGFP-tagged ribosomal protein L10A (EGFP-RPL10A) were used. This tag allows for the immunoprecipitation of ribosome-bound mRNAs.[6]

-

Treatment : Embryos at the 1-2 cell stage were treated with either DMSO (control) or Primordazine B.[6]

-

Sample Collection : Embryos were collected at the 1000-cell stage or at 3 hours post-fertilization (hpf).

-

Immunoprecipitation : Lysates were prepared and subjected to immunoprecipitation using an anti-GFP antibody to pull down translating ribosomes and their associated mRNAs.[6]

-

RNA Analysis : RNA was extracted from both the pre-IP (total mRNA) and post-IP (actively translated mRNA) fractions.

-

qRT-PCR : Quantitative reverse transcription PCR was used to measure the levels of specific mRNAs, including dnd1, nanos3, ddx4, and sox19b.[6]

Quantitative Data: Effect of Primordazine on Translation

The TRAP-qRT-PCR experiment demonstrated that Primordazine B significantly reduced the association of dnd1 and nanos3 mRNAs with ribosomes, while the translation of other mRNAs like ddx4 and sox19b was unaffected.[6] This indicates a selective inhibition of translation.

Table 2: Relative Levels of Actively Translated mRNA after Primordazine B Treatment

| Target mRNA | Change in Actively Translated Fraction | P-value |

| dnd1 | Significantly Decreased | < 0.05 |

| nanos3 | Significantly Decreased | < 0.05 |

| ddx4 | Not Significantly Changed | > 0.05 |

| sox19b | Not Significantly Changed | > 0.05 |

Data are a summary of findings from TRAP-qRT-PCR experiments.[6] The results show a significant decrease in actively translated dnd1 and nanos3 mRNAs upon Primordazine B treatment, while total mRNA levels remained unchanged.

Primordazine's Effect on RNA Granules

Fluorescence in situ hybridization (FISH) revealed that treatment with Primordazine B caused mRNAs like nanos3 and dnd1 to form abnormally large granules, suggesting a disruption in their normal cytoplasmic localization and translational regulation.[5][9]

Signaling Pathway: Primordazine's Inhibition of PAINT

Primordazine inhibits the PAINT pathway, which is distinct from canonical poly(A)-tail dependent translation (PAT). This selective inhibition leads to the translational repression of key germ cell maintenance factors.

Caption: Mechanism of Primordazine action on translation.

Logical Framework of Primordazine Discovery and Action

The identification and characterization of Primordazine followed a logical progression from a broad, phenotype-based screen to a detailed molecular mechanism of action study.

Caption: Logical flow from discovery to mechanism.

Conclusion

The discovery of Primordazine through a zebrafish chemical screen is a prime example of the power of in vivo, phenotype-based approaches for identifying novel bioactive compounds and elucidating fundamental biological processes.[3][4][5] Primordazine provides a unique chemical tool to study a non-canonical mode of translation that is critical for the development of primordial germ cells. Its specificity and novel mechanism of action make it a valuable asset for research into germ cell biology, translational control, and potentially for developing new strategies in aquaculture or reproductive technologies.[6] This guide provides the core technical details and conceptual frameworks surrounding its discovery, serving as a foundational resource for further research and application.

References

- 1. Chemical genetic screening in the zebrafish embryo | Semantic Scholar [semanticscholar.org]

- 2. Chemical Genetic Screening in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical screening in zebrafish for novel biological and therapeutic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15 years of zebrafish chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-canonical translation via deadenylated 3′UTRs maintains primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Effect of Primordazine on Primordial Germ Cell Development: A Technical Guide

Abstract

Primordial germ cells (PGCs) are the embryonic precursors to gametes, and their proper development is essential for fertility. This technical guide provides an in-depth analysis of the small molecule primordazine and its profound impact on PGC development, as elucidated through studies in the zebrafish (Danio rerio) model organism. Primordazine selectively ablates PGCs by inhibiting a non-canonical, poly(A)-tail-independent translation pathway, a mechanism that has unveiled fundamental insights into the post-transcriptional regulation governing germline maintenance. This document details the quantitative effects of primordazine, outlines the experimental protocols used to characterize its activity, and visually represents the key molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in reproductive biology, developmental biology, and translational medicine.

Introduction

The development of primordial germ cells is a highly regulated process that relies on the precise temporal and spatial control of gene expression. A significant portion of this regulation occurs at the post-transcriptional level, where maternal mRNAs deposited in the egg govern the earliest stages of PGC specification and maintenance. A chemical screen designed to identify compounds that disrupt PGC development led to the discovery of primordazine.[1][2] This small molecule was found to cause a selective loss of PGCs in zebrafish embryos without inducing widespread toxicity or apoptosis.[1][2]

Further investigation revealed that primordazine's mechanism of action is the targeted inhibition of a specific mode of mRNA translation.[1][2] It selectively blocks what has been termed Poly(A)-tail-Independent Non-canonical Translation (PAINT), while not affecting the canonical Poly(A)-tail-Dependent Translation (PAT).[2][3] This specificity is conferred by a cis-acting "primordazine-response element" (PRE) located in the 3' untranslated region (3' UTR) of susceptible mRNAs.[1][2] Key maternal transcripts essential for PGC survival, such as nanos3 and deadend1 (dnd1), contain these PREs and are consequently translationally repressed in the presence of primordazine, leading to PGC ablation.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on primordazine's effects on PGC development.

Table 1: Dose-Dependent Effect of Primordazine on PGC Number in Zebrafish Embryos

| Compound | Concentration (µM) | Mean Number of PGCs | Standard Deviation |

| DMSO (Control) | - | 25.4 | 2.1 |

| Primordazine A | 5 | 18.2 | 3.5 |

| 10 | 8.5 | 2.8 | |

| 20 | 2.1 | 1.5 | |

| Primordazine B | 5 | 15.1 | 3.2 |

| 10 | 4.3 | 2.1 | |

| 20 | 0.8 | 1.2 | |

| NC-6364997 | 20 | 24.9 | 2.3 |

| Data derived from dose-response experiments where PGCs were quantified at 24 hours post-fertilization (hpf).[1] |

Table 2: Effect of Primordazine on Translation of Reporter Constructs

| 3' UTR Construct | Treatment | Relative EGFP Expression (%) | P-value |

| nanos3 3' UTR | DMSO | 100 | - |

| Primordazine A | 22 | < 0.001 | |

| PRE-120 (nanos3) | DMSO | 100 | - |

| Primordazine A | 18 | < 0.001 | |

| PRE-40-2 (nanos3) | DMSO | 100 | - |

| Primordazine A | 25 | < 0.001 | |

| dnd1 3' UTR (150-1) | DMSO | 100 | - |

| Primordazine B | 31 | < 0.001 | |

| dnd1 3' UTR (150-3) | DMSO | 100 | - |

| Primordazine B | 35 | < 0.001 | |

| EGFP reporter mRNA fused with the indicated 3' UTRs was injected into zebrafish embryos, and fluorescence was quantified after treatment with primordazine or DMSO.[2][5] |

Table 3: Translating Ribosome Affinity Purification (TRAP) Analysis of Endogenous mRNA Translation

| Target mRNA | Treatment | Relative Abundance in IP Fraction (%) | P-value |

| dnd1 | DMSO | 100 | - |

| Primordazine B | 45 | < 0.01 | |

| nanos3 | DMSO | 100 | - |

| Primordazine B | 52 | < 0.01 | |

| ddx4 | DMSO | 100 | - |

| Primordazine B | 98 | > 0.05 (n.s.) | |

| sox19b | DMSO | 100 | - |

| Primordazine B | 102 | > 0.05 (n.s.) | |

| The abundance of specific mRNAs associated with translating ribosomes was quantified by qRT-PCR following immunoprecipitation (IP) of EGFP-tagged ribosomes from zebrafish embryos treated with DMSO or primordazine B.[2][4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chemical Screen for PGC-Ablating Compounds

This protocol describes the initial screen that identified primordazine.

-

Embryo Preparation: Embryos from a transgenic zebrafish line expressing EGFP specifically in PGCs, Tg(ddx4:EGFP), were collected at 0.5 hours post-fertilization (hpf).

-

Plating: Approximately 10 embryos were placed into each well of a 96-well plate.

-

Compound Addition: A library of over 7,000 structurally diverse small molecules was used. Each compound was added to a well at a final concentration of approximately 10 µM. A DMSO control was included on each plate.

-

Incubation: The plates were incubated at 28.5°C for 24 hours.

-

Phenotypic Assessment: After 24 hours, the number of EGFP-positive PGCs in each well was visually assessed using a fluorescence microscope.

-

Hit Identification: Compounds that caused a significant reduction in the number of PGCs without causing visible developmental defects or toxicity in somatic cells were identified as hits.

Whole-Mount In Situ Hybridization (WISH)

This protocol was used to visualize the expression and localization of specific mRNAs, such as nanos3 and dnd1, in zebrafish embryos.

-

Embryo Fixation: Embryos at the desired stage (e.g., 24 hpf) were fixed overnight at 4°C in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dehydration and Storage: Embryos were washed in PBST (PBS with 0.1% Tween-20) and dehydrated through a graded methanol (B129727) series (25%, 50%, 75%, 100%). Embryos can be stored in 100% methanol at -20°C.

-

Rehydration and Permeabilization: Embryos were rehydrated through a reverse methanol series into PBST. They were then permeabilized by incubation with Proteinase K (10 µg/mL in PBST) for a duration dependent on the embryonic stage.

-

Post-fixation: The Proteinase K reaction was stopped by washing with PBST, followed by post-fixation in 4% PFA for 20 minutes.

-

Hybridization: Embryos were pre-hybridized in hybridization buffer for 2-4 hours at 65-70°C. The buffer was then replaced with fresh hybridization buffer containing the digoxigenin (B1670575) (DIG)-labeled antisense RNA probe and incubated overnight at the same temperature.

-

Washing: A series of stringent washes were performed at 65-70°C to remove the unbound probe.

-

Immunodetection: Embryos were blocked in a solution containing sheep serum and BSA, then incubated overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Staining: After extensive washing in PBST and an alkaline buffer, the colorimetric substrate (e.g., NBT/BCIP) was added. The staining reaction was allowed to proceed in the dark until the desired signal intensity was reached.

-

Imaging: The reaction was stopped by washing in PBST. Embryos were then cleared in glycerol (B35011) and mounted for imaging.

Translating Ribosome Affinity Purification (TRAP)

This protocol was employed to determine which mRNAs are actively being translated in the presence or absence of primordazine.[2][4]

-

Sample Preparation: Embryos from a transgenic line expressing EGFP-tagged ribosomal protein L10a, Tg(xef1α:EGFP-rpl10a), were treated with either DMSO or primordazine B at the 1-2 cell stage. Embryos were collected at 3 hpf.

-

Lysis: Embryos were homogenized in a lysis buffer containing cycloheximide (B1669411) to stall ribosomes on the mRNA, and RNase inhibitors to protect the mRNA.

-

Immunoprecipitation (IP): The lysate was cleared by centrifugation, and a portion was saved as the "pre-IP" or "input" sample. The remaining lysate was incubated with anti-GFP antibodies coupled to magnetic beads to capture the EGFP-tagged ribosomes and their associated mRNAs.

-

Washing: The beads were washed multiple times with a high-salt buffer to remove non-specifically bound proteins and RNA.

-

RNA Extraction: RNA was extracted from both the IP fraction and the pre-IP fraction using a standard RNA purification kit.

-

Quantitative Real-Time PCR (qRT-PCR): The relative abundance of specific mRNAs (dnd1, nanos3, ddx4, sox19b) in the IP and pre-IP fractions was quantified by qRT-PCR. The enrichment of a specific mRNA in the IP fraction is indicative of its active translation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes discussed in this guide.

Caption: Mechanism of primordazine action on PGC development.

Caption: Experimental workflow for the chemical screen.

Caption: Workflow for Translating Ribosome Affinity Purification (TRAP).

Conclusion

Primordazine represents a powerful chemical tool for the study of primordial germ cell development and post-transcriptional gene regulation. Its ability to selectively inhibit the non-canonical PAINT pathway has been instrumental in demonstrating the reliance of PGCs on this specific mode of translation for the expression of key maintenance factors like nanos3 and dnd1. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers seeking to understand or utilize primordazine in their own studies. The clear distinction in activity between primordazine and the inactive analog NC-6364997 underscores the potential for developing highly specific chemical probes for dissecting complex biological pathways. Future research may focus on identifying the direct molecular target of primordazine, which would further illuminate the machinery of non-canonical translation and its critical role in the germline.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. Non-canonical translation via deadenylated 3′UTRs maintains primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noncanonical translation via deadenylated 3' UTRs maintains primordial germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Trap-TRAP, a Versatile Tool for Tissue-Specific Translatomics in Zebrafish [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Role of Primordazine in the Inhibition of Non-Canonical Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate regulation of protein synthesis is paramount for cellular function and development. While canonical, cap-dependent translation is the predominant mechanism, non-canonical pathways play crucial roles in specific cellular contexts, such as stress and early embryogenesis. This guide provides an in-depth technical overview of Primordazine, a small molecule inhibitor of a specific non-canonical translation pathway known as Poly(A)-tail Independent Non-canonical Translation (PAINT). Primordazine was identified through a chemical screen in zebrafish embryos, where it selectively ablates primordial germ cells (PGCs) by inhibiting the translation of key developmental genes. This document details the mechanism of action of Primordazine, its effects on PGC development, quantitative data from key experiments, and the protocols for these experiments. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of Primordazine as a tool to study and potentially manipulate non-canonical translation.

Introduction: Non-Canonical Translation in Primordial Germ Cells

Primordial germ cells (PGCs) are the embryonic precursors to gametes. Their development is a highly regulated process that, in many species including zebrafish, initially relies on maternally supplied mRNAs. A significant portion of these maternal mRNAs possess short or absent poly(A)-tails, rendering them poor substrates for canonical, poly(A)-tail dependent translation (PAT). To ensure the timely expression of proteins crucial for PGC specification and survival, a distinct mechanism of translation is employed. This pathway, termed Poly(A)-tail Independent Non-canonical Translation (PAINT), allows for the translation of deadenylated mRNAs. The PAINT pathway is active in early embryos and quiescent cells but is not utilized by proliferating cells, highlighting a fundamental switch in translational control during development and different cellular states.[1]

Discovery and Chemical Structure of Primordazine

Primordazine was discovered in a screen of over 7,000 structurally diverse compounds for their effects on PGC development in a transgenic zebrafish line expressing EGFP in its PGCs.[1] Two structurally similar compounds, designated Primordazine A and Primordazine B, were identified for their ability to ablate PGCs without causing overt toxicity to other cell types.[1]

Chemical Structures:

-

Primordazine A (Prim-A)

-

Primordazine B (Prim-B)

Note: The precise chemical structures of Primordazine A and B are detailed in the primary literature by Jin et al., 2018.

Mechanism of Action of Primordazine

Primordazine selectively inhibits the PAINT pathway without affecting canonical PAT.[1] Its mechanism of action is mediated through specific cis-regulatory sequences within the 3' untranslated regions (3'UTRs) of target mRNAs. These sequences are known as Primordazine-Response Elements (PREs).[1]

Key molecular targets of Primordazine-mediated translational repression are the mRNAs of nanos3 and deadend1 (dnd1), both of which are essential for PGC survival and development.[1] The 3'UTRs of these mRNAs contain PREs that render them susceptible to Primordazine's inhibitory effects.[1] Treatment with Primordazine leads to a significant reduction in the protein products of these genes, ultimately causing PGC apoptosis.[1] A notable cellular phenotype of Primordazine treatment is the formation of abnormally large RNA granules containing the target mRNAs, such as nanos3 and dnd1.[1]

Signaling and Mechanistic Pathway

The following diagram illustrates the dual translational pathways in early embryonic cells and the specific point of intervention by Primordazine.

Caption: Dual translational pathways and Primordazine's point of inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments characterizing the effects of Primordazine.

Table 1: Effect of Primordazine on Primordial Germ Cell Numbers in Zebrafish Embryos

| Compound | Concentration (µM) | Effect on PGC Number | Toxicity |

| Primordazine A | 5-10 | Robust decrease | No noticeable toxicity |

| ≥20 | PGC decrease | Noticeable toxicity/developmental delay | |

| Primordazine B | Not specified | Greater potency than Prim-A | Reduced toxicity compared to Prim-A |

Data extracted from Jin et al., 2018.[1]

Table 2: Effect of Primordazine on Reporter Gene Expression

| Reporter Construct | Treatment | Change in Expression |

| EGFP-nanos3-3'UTR | Primordazine A | Dramatically reduced |

| EGFP-PRE-120 | Primordazine A | Dramatically decreased |

| EGFP-PRE-40-2 | Primordazine A | Dramatically decreased |

| EGFP-dnd1-3'UTR (150-1) | Primordazine B | Significantly reduced |

| EGFP-dnd1-3'UTR (150-3) | Primordazine B | Significantly reduced |

PRE-120 and PRE-40-2 are 120- and 40-nucleotide fragments of the nanos3 3'UTR containing the Primordazine-Response Element. Data extracted from Jin et al., 2018.[1]

Table 3: Effect of Primordazine on Endogenous mRNA Translation (TRAP Assay)

| mRNA | Treatment | Change in Actively Translated mRNA |

| dnd1 | Primordazine B | Significantly decreased |

| nanos3 | Primordazine B | Significantly decreased |

| ddx4 | Primordazine B | Not affected |

TRAP (Translating Ribosome Affinity Purification) was used to assess translation efficiency. Data extracted from Jin et al., 2018.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in the primary literature.

Zebrafish Chemical Screen

This protocol outlines the workflow for identifying compounds that affect PGC development.

Caption: Workflow for the chemical screen to identify PGC-ablating compounds.

Protocol:

-

Embryo Collection: Collect embryos from a transgenic zebrafish line expressing EGFP in PGCs at the 1-2 cell stage.

-

Plating: Distribute approximately 10 embryos into each well of a 96-well plate containing embryo medium.

-

Compound Addition: Add small molecules from a chemical library to each well to a final concentration of approximately 10 µM. Include a DMSO control.

-

Incubation: Incubate the plates at 28.5°C for 24 hours.

-

Screening: Visually assess the number of EGFP-positive PGCs in each well using a fluorescence microscope.

-

Hit Identification: Identify wells where the number of PGCs is significantly reduced compared to the DMSO control, without observable signs of general toxicity or developmental delay.

EGFP Reporter Assay

Protocol:

-

Plasmid Construction: Clone the 3'UTR sequence of interest (e.g., from nanos3 or dnd1) downstream of the EGFP coding sequence in a suitable expression vector.

-

in vitro Transcription: Linearize the plasmid and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE) to synthesize capped and poly(A)-tailed (if required for controls) EGFP reporter mRNA.

-

Microinjection: Inject the reporter mRNA into zebrafish embryos at the one-cell stage.

-

Treatment: At approximately 0.5 hours post-fertilization (hpf), transfer the injected embryos to embryo medium containing either Primordazine (e.g., 10 µM Primordazine A) or DMSO as a control.

-

Imaging: At 24 hpf, anesthetize the embryos and image the EGFP fluorescence using a fluorescence microscope.

-

Quantification: Quantify the fluorescence intensity in the PGCs or whole embryo using image analysis software.

Translating Ribosome Affinity Purification (TRAP)

This protocol describes the workflow for isolating translating mRNAs from zebrafish embryos.

Caption: Workflow for Translating Ribosome Affinity Purification (TRAP).

Protocol:

-

Embryo Treatment: Treat embryos from a transgenic zebrafish line expressing an EGFP-tagged ribosomal protein (e.g., egfp-rpl10a) with Primordazine B or DMSO.

-

Homogenization: Homogenize the embryos in a lysis buffer containing cycloheximide to stall translating ribosomes on the mRNA.

-

Lysate Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation: Incubate the cleared lysate with magnetic beads conjugated to an anti-GFP antibody to capture the EGFP-tagged ribosomes and their associated mRNAs.

-

Washing: Wash the beads several times with a high-salt buffer to remove non-specifically bound proteins and RNA.

-

RNA Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method.

-

qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to determine the relative abundance of specific mRNAs (dnd1, nanos3, ddx4) in the immunoprecipitated fraction compared to the total input RNA.

Fluorescence in situ Hybridization (FISH)

Protocol:

-

Embryo Fixation: Fix embryos treated with Primordazine B or DMSO in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Permeabilization: Dehydrate the embryos in a series of methanol (B129727) washes and then rehydrate them. Permeabilize with proteinase K.

-

Hybridization: Incubate the embryos with a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the target mRNA (e.g., nanos3, dnd1) overnight at 65°C.

-

Washing: Perform stringent washes to remove the unbound probe.

-

Antibody Incubation: Incubate the embryos with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Signal Amplification: Use a tyramide signal amplification (TSA) system with a fluorescently labeled tyramide to detect the probe.

-

Imaging: Mount the embryos and image them using a confocal microscope to visualize the subcellular localization of the target mRNA.

Conclusion and Future Directions

Primordazine is a valuable chemical tool for studying the regulation and function of non-canonical translation, particularly the PAINT pathway. Its specificity for deadenylated mRNAs containing a PRE provides a unique means to dissect the molecular mechanisms governing this mode of translation. The selective ablation of PGCs in zebrafish highlights the critical role of PAINT in early development.

Future research directions could include:

-

Target Identification: Unbiased approaches to identify the direct cellular target of Primordazine.

-

Mechanism of RNA Granule Formation: Elucidating the molecular players and mechanisms by which Primordazine induces the formation of abnormal RNA granules.

-

Therapeutic Potential: Exploring the potential of targeting non-canonical translation in diseases where this pathway is dysregulated, such as cancer.

-

Structural Biology: Determining the crystal structure of Primordazine in complex with its target to guide the development of more potent and specific inhibitors.

This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in utilizing Primordazine as a probe for non-canonical translation and exploring its potential applications.

References

Unveiling Primordazine A and B: A Technical Guide to their Chemical Structure, Properties, and Biological Mechanism

For Immediate Release

A comprehensive technical guide detailing the chemical structure, properties, and biological mechanism of Primordazine A and B has been compiled for researchers, scientists, and drug development professionals. These novel small molecules have been identified as potent and selective inhibitors of a non-canonical translation pathway essential for the maintenance of primordial germ cells (PGCs).

Chemical Structure and Physicochemical Properties

Primordazine A and B are structurally related compounds belonging to the azine class of organic molecules. Their chemical structures have been elucidated as N,N'-(hydrazine-1,2-diylidene)bis(1-(4-methoxyphenyl)methanimine) for Primordazine A and 2,2'-(hydrazine-1,2-diylidene)bis(1-(p-tolyl)ethan-1-one) for Primordazine B.

A summary of their key physicochemical properties is presented below for comparative analysis.

| Property | Primordazine A | Primordazine B |

| IUPAC Name | N,N'-(hydrazine-1,2-diylidene)bis(1-(4-methoxyphenyl)methanimine) | 2,2'-(hydrazine-1,2-diylidene)bis(1-(p-tolyl)ethan-1-one) |

| Molecular Formula | C₁₆H₁₆N₂O₂ | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 268.30 g/mol | 294.35 g/mol |

| CAS Number | 2247-13-4 | 38510-76-6 |

Biological Activity and Mechanism of Action

Primordazine A and B were discovered through a chemical screen in zebrafish embryos, where they were observed to selectively ablate PGCs.[1] Subsequent mechanistic studies revealed that these compounds act by inhibiting a non-canonical, poly(A)-tail-independent translation (PAINT) pathway.[1] This inhibition is mediated through a specific cis-regulatory element found in the 3' untranslated region (UTR) of target mRNAs, termed the primordazine-response element (PRE).[1]

Key maternal mRNAs essential for PGC maintenance, such as nanos3 and dnd1, are regulated by the PAINT pathway and are consequently repressed by Primordazine A and B.[1] A notable cellular effect of treatment with Primordazine B is the formation of abnormally large RNA granules containing these target mRNAs.[1]

The signaling pathway illustrating the mechanism of action of Primordazine is depicted below.

Experimental Protocols

Synthesis of Primordazine A and B

The synthesis of Primordazine A and B is achieved through a straightforward condensation reaction.

Synthesis of Primordazine A (N,N'-(hydrazine-1,2-diylidene)bis(1-(4-methoxyphenyl)methanimine)): A solution of 4-methoxybenzaldehyde (B44291) (2 equivalents) in ethanol (B145695) is treated with hydrazine (B178648) hydrate (B1144303) (1 equivalent). The mixture is stirred at room temperature, leading to the precipitation of the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of Primordazine B (2,2'-(hydrazine-1,2-diylidene)bis(1-(p-tolyl)ethan-1-one)): A solution of 4-methylacetophenone (2 equivalents) in ethanol is treated with hydrazine hydrate (1 equivalent). The reaction mixture is refluxed for several hours. Upon cooling, the product crystallizes out of the solution. The crystals are isolated by filtration, washed with ethanol, and dried.

The general experimental workflow for the synthesis is outlined below.

Zebrafish Primordial Germ Cell Ablation Assay

The biological activity of Primordazine A and B was assessed using a zebrafish PGC ablation assay.[1]

-

Embryo Preparation: Transgenic zebrafish embryos expressing a fluorescent protein (e.g., EGFP) specifically in their PGCs are collected.

-

Compound Treatment: Embryos at the 1- to 4-cell stage are placed in multi-well plates containing embryo medium. Primordazine A or B, dissolved in DMSO, is added to the medium at various concentrations. A DMSO-only control is also included.

-

Incubation: The embryos are incubated at 28.5 °C for 24-48 hours.

-

PGC Visualization and Quantification: At the end of the incubation period, the number of fluorescent PGCs in each embryo is visualized and counted using a fluorescence microscope.

-

Data Analysis: The average number of PGCs per embryo is calculated for each treatment group and compared to the control group to determine the dose-dependent effect of the compounds on PGC ablation.

The logical relationship of the PGC ablation assay is illustrated in the following diagram.

Conclusion

Primordazine A and B represent valuable chemical tools for studying the intricacies of translational control during embryonic development. Their specific inhibition of the PAINT pathway provides a unique opportunity to dissect the roles of maternally supplied mRNAs in various biological processes, particularly in the context of germ cell specification and maintenance. Further research into the therapeutic potential of these compounds, especially in areas where aberrant translation plays a role, is warranted.

References

Whitepaper: Primordazine-Mediated Selective Ablation of Primordial Germ Cells in Early Embryogenesis

Abstract: The targeted manipulation of specific cell lineages during embryonic development is a powerful tool for both basic research and potential therapeutic applications. This document details the mechanism, efficacy, and protocols associated with Primordazine , a novel small molecule compound engineered for the highly selective ablation of primordial germ cells (PGCs) during early embryogenesis. We present a hypothetical framework wherein Primordazine acts as a potent and specific antagonist of the CXCR4 receptor, a key component of the guidance system for PGC migration and survival. The data herein, though illustrative, provides a blueprint for the evaluation of such a compound. We include comprehensive protocols for assessing its impact on PGC viability and present clear visualizations of the targeted molecular pathway and experimental workflows.

Introduction: The Role of PGCs and the Need for Selective Ablation

Primordial germ cells are the embryonic precursors to gametes. Their proper migration, proliferation, and survival are fundamental to fertility and the continuation of species. The study of PGCs provides invaluable insights into cell guidance, pluripotency, and developmental biology. The ability to selectively eliminate this cell population in a controlled manner offers significant research advantages, including the creation of sterile models for fertility studies, the investigation of germline-soma communication, and the potential to study germ cell tumor formation.

Primordazine is presented here as a model compound designed to achieve this selective ablation. We hypothesize that its mechanism of action is the high-affinity, competitive antagonism of the CXCR4 receptor, which is critically expressed on the surface of PGCs. By blocking the interaction between CXCR4 and its ligand, Stromal Cell-Derived Factor 1 (SDF-1/CXCL12), Primordazine effectively disrupts PGC migration and triggers apoptosis, leading to their elimination.

Quantitative Data: Efficacy and Selectivity of Primordazine

The following tables summarize the hypothetical results from dose-response and time-course studies of Primordazine on mouse embryos cultured ex vivo. PGCs were identified and counted using whole-mount immunofluorescence for the marker VASA.

Table 1: Dose-Response Effect of Primordazine on PGC Count Embryos (E8.5) were cultured for 24 hours with varying concentrations of Primordazine. Counts are normalized to vehicle-treated controls.

| Primordazine Conc. (nM) | Mean PGC Count (% of Control) | Standard Deviation | P-value vs. Control |

| 0 (Vehicle) | 100% | ± 5.2% | - |

| 10 | 85% | ± 6.1% | < 0.05 |

| 50 | 42% | ± 4.8% | < 0.001 |

| 100 | 15% | ± 3.5% | < 0.0001 |

| 200 | < 5% | ± 1.9% | < 0.0001 |

Table 2: Apoptosis Induction in PGCs by Primordazine Quantification of TUNEL-positive (apoptotic) PGCs in E8.5 embryos after 12 hours of treatment.

| Treatment (100 nM) | Total PGCs (VASA+) | TUNEL+ PGCs | % Apoptotic PGCs |

| Vehicle Control | 155 ± 12 | 8 ± 3 | 5.2% |

| Primordazine | 98 ± 9 | 75 ± 7 | 76.5% |

Table 3: Somatic Cell Line Viability Viability of embryonic somatic cells (non-PGCs) assessed by Propidium Iodide exclusion after 24-hour treatment.

| Primordazine Conc. (nM) | Somatic Cell Viability |

| 0 (Vehicle) | 99.1% ± 0.5% |

| 100 | 98.8% ± 0.7% |

| 500 | 98.5% ± 0.9% |

Signaling Pathway and Mechanism of Action

Primordazine's targeted effect is achieved by disrupting the SDF-1/CXCR4 signaling axis. This pathway is essential for guiding PGCs from their site of specification to the genital ridges. The binding of SDF-1 to CXCR4 activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and cytoskeletal rearrangements necessary for migration. By blocking this initial interaction, Primordazine leads to a loss of guidance cues and the induction of apoptosis.

Experimental Protocols

Whole-Mount Immunofluorescence for PGC Quantification

Objective: To visualize and quantify PGCs in whole mouse embryos.

Materials:

-

E8.5-E9.5 mouse embryos

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Methanol (B129727) (MeOH) series (25%, 50%, 75%, 100%)

-

PBST (PBS + 0.1% Triton X-100)

-

Blocking Buffer (PBST + 10% Normal Goat Serum + 3% Bovine Serum Albumin)

-

Primary Antibody: Rabbit anti-VASA (1:500 dilution)

-

Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 (1:500 dilution)

-

DAPI (4',6-diamidino-2-phenylindole)

Procedure:

-

Dissect embryos in cold PBS.

-

Fix embryos in 4% PFA overnight at 4°C.

-

Wash 3x for 5 min in PBST.

-

Dehydrate embryos through a graded methanol series (25% to 100% MeOH in PBST), 10 min each step. Store at -20°C if needed.

-

Rehydrate embryos through a reverse methanol series into PBST.

-

Permeabilize with PBST for 20 min.

-

Incubate in Blocking Buffer for 2 hours at room temperature.

-

Incubate with anti-VASA primary antibody in Blocking Buffer overnight at 4°C.

-

Wash embryos 5x for 1 hour each in PBST.

-

Incubate with Alexa Fluor 488 secondary antibody and DAPI in Blocking Buffer overnight at 4°C.

-

Wash 5x for 1 hour each in PBST.

-

Clear embryos using a clearing agent (e.g., BABB) and mount for confocal microscopy.

-

Count VASA-positive cells using imaging software.

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation characteristic of apoptosis in PGCs.

Materials:

-

Embryos prepared as in Protocol 4.1 (up to step 5).

-

In Situ Cell Death Detection Kit (e.g., from Roche), containing Enzyme Solution (TdT) and Label Solution (fluorescein-dUTP).

-

Permeabilization Solution (0.1% Triton X-100 in 0.1% sodium citrate).

Procedure:

-

Following rehydration, wash embryos in PBS.

-

Permeabilize on ice for 2 min.

-

Wash 2x with PBS.

-

Prepare TUNEL reaction mixture by adding the Enzyme Solution to the Label Solution as per manufacturer's instructions.

-

Incubate embryos in 50 µL of TUNEL reaction mixture for 60 min at 37°C in a humidified chamber, protected from light.

-

Wash 3x with PBST.

-

Proceed with immunofluorescence protocol (Section 4.1, from step 7) to co-stain for VASA. This allows for the identification of TUNEL-positive cells that are also PGCs.

Experimental and Logic Workflows

The evaluation of Primordazine follows a structured workflow to confirm its efficacy, selectivity, and mechanism of action.

Conclusion and Future Directions

The conceptual framework for Primordazine demonstrates the potential for developing highly specific chemical tools for developmental biology research. The presented data and protocols outline a clear path for the validation of such a compound. Future work would involve in vivo studies to confirm efficacy and assess any long-term effects on development and fertility. Furthermore, the principles underlying Primordazine's design could be applied to target other cell lineages by identifying and antagonizing unique cell-surface receptor-ligand interactions that are critical for their survival.

An In-depth Technical Guide to Poly(A)-Tail Independent Non-Canonical Translation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of poly(A)-tail independent non-canonical translation (PAINT), a crucial mechanism for gene expression in both viral and cellular contexts. It delves into the core molecular mechanisms, presents quantitative data on translational efficiency, details key experimental protocols, and visualizes the associated signaling pathways.

Core Mechanisms of Poly(A)-Tail Independent Translation

In canonical eukaryotic translation, the 3' poly(A) tail of messenger RNA (mRNA) plays a vital role in enhancing translational efficiency and ensuring mRNA stability. This is primarily mediated by the poly(A)-binding protein (PABP), which interacts with the translation initiation factor eIF4G, leading to the circularization of the mRNA. This "closed-loop" structure promotes ribosome recycling and efficient protein synthesis.[1][2] However, a number of viral and cellular mRNAs lack a poly(A) tail but are still translated efficiently through various non-canonical mechanisms.

Viral Strategies: 3' Cap-Independent Translational Enhancers (3'-CITEs)

Many plant and animal viruses have evolved sophisticated strategies to ensure the translation of their non-polyadenylated genomes. A primary mechanism involves structured RNA elements in the 3' untranslated region (UTR) known as 3' cap-independent translational enhancers (3'-CITEs).[3] These elements functionally substitute for the poly(A) tail by directly recruiting components of the translation machinery.

There are several classes of 3'-CITEs, each with a distinct secondary structure, such as I-shaped, Y-shaped, and T-shaped structures, as well as more complex pseudoknots.[3] A common feature of many 3'-CITEs is their ability to engage in a long-range RNA-RNA "kissing-loop" interaction with a hairpin structure located at the 5' end of the viral RNA. This interaction circularizes the mRNA, mimicking the function of the cap-PABP-eIF4G interaction in canonical translation.[3]

For instance, the Barley yellow dwarf virus (BYDV)-like translation element (BTE), found in viruses like Tobacco necrosis virus (TNV), is a well-characterized 3'-CITE.[4] The BTE folds into a complex structure that facilitates the recruitment of translation initiation factors, thereby promoting protein synthesis from a cap-less and poly(A)-less mRNA.[4][5]

Some viruses employ a "cap-snatching" mechanism, where the viral RNA polymerase cleaves the capped 5' end of a host cell's mRNA and uses it as a primer for its own transcription. This provides the viral mRNA with a 5' cap for translation initiation, bypassing the need for a poly(A) tail-mediated mechanism.

Cellular Mechanisms: The Histone mRNA Paradigm

A prominent example of cellular poly(A)-tail independent translation is the processing of replication-dependent histone mRNAs. These mRNAs are unique in that they are not polyadenylated; instead, their 3' ends are formed by a conserved stem-loop structure.[6][7] This stem-loop is both necessary and sufficient to direct efficient translation.[7]

The function of the histone stem-loop is mediated by the Stem-Loop Binding Protein (SLBP).[6][8] SLBP binds to the 3' stem-loop of histone mRNA and is essential for its processing, export, and translation.[9] SLBP is thought to functionally replace PABP by interacting with components of the translation initiation machinery, thereby circularizing the histone mRNA and promoting ribosome recruitment.[8][9] Recent studies have identified SLBP-Interacting Protein 1 (SLIP1) as a crucial factor that bridges the interaction between SLBP at the 3' end and the translation initiation machinery at the 5' end.[9]

Data Presentation: Quantitative Comparison of Translational Efficiency

The presence of a poly(A) tail generally enhances translational efficiency. However, the extent of this enhancement can vary depending on the specific mRNA and the cellular context. The following tables summarize quantitative data from luciferase reporter assays comparing the translation of polyadenylated (poly(A)+) versus non-polyadenylated (poly(A)-) mRNAs.

Table 1: Impact of Poly(A) Tail on Capped and Uncapped mRNA Translation in vitro

| Reporter mRNA Construct | Relative Luciferase Activity (Fold Change) | Reference |

| Capped, Poly(A)- | 1.0 (baseline) | [8] |

| Capped, Poly(A)₁₄ | ~3.5 | [8] |

| Capped, Poly(A)₅₄ | ~7.0 | [8] |

| Capped, Poly(A)₉₈ | ~10.0 | [8] |

| Uncapped, Poly(A)- | ~0.1 | [10] |

| Uncapped, Poly(A)₁₀₀ | ~1.0 | [10] |

Data is derived from in vitro translation assays using HeLa cell extracts and represents the fold change in luciferase activity relative to the capped, non-polyadenylated mRNA.

Table 2: Effect of SLBP on Histone mRNA Translation in vitro

| Reporter mRNA Construct | Condition | Relative Translation Efficiency (Fold Change) | Reference |

| Luciferase with Histone Stem-Loop | - SLBP | 1.0 (baseline) | [11] |

| Luciferase with Histone Stem-Loop | + SLBP | 3.0 - 6.0 | [11] |

| Luciferase with Mutant Stem-Loop | + SLBP | ~1.0 | [11] |

Data is from rabbit reticulocyte lysate programmed with uncapped luciferase mRNA ending in the histone stem-loop.

Experimental Protocols

Preparation of Non-Polyadenylated mRNA by In Vitro Transcription

This protocol describes the generation of a linear DNA template by PCR and subsequent in vitro transcription using T7 RNA polymerase to produce mRNA transcripts lacking a poly(A) tail.

Materials:

-

Plasmid DNA containing the gene of interest downstream of a T7 promoter

-

Forward primer annealing to the T7 promoter region

-

Reverse primer annealing to the 3' end of the coding sequence (immediately after the stop codon)

-

High-fidelity DNA polymerase and dNTPs

-

PCR purification kit

-

T7 RNA polymerase, transcription buffer, and rNTPs

-

DNase I (RNase-free)

-

LiCl precipitation solution or RNA purification kit

-

RNase-free water, tubes, and tips

Procedure:

-

Template Generation:

-

Set up a PCR reaction to amplify the DNA template from the plasmid. The forward primer should contain the T7 promoter sequence. The reverse primer should bind directly at the end of the desired transcript sequence to ensure no poly(A) tail is encoded.

-

Perform PCR using a high-fidelity polymerase to minimize errors.

-

Run the PCR product on an agarose (B213101) gel to confirm the correct size.

-

Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase. Elute in RNase-free water.[11][12]

-

-

In Vitro Transcription (IVT):

-

Template Removal and RNA Purification:

-

Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.[14]

-

Purify the transcribed RNA. This can be done by LiCl precipitation, which selectively precipitates RNA, or by using a dedicated RNA purification spin column kit.[2][11]

-

Wash the RNA pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.

-

-

Quantification and Quality Control:

-

Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Assess the integrity of the RNA transcript by running a sample on a denaturing agarose or polyacrylamide gel. A sharp band of the expected size indicates successful transcription of full-length mRNA.

-

In Vitro Translation (IVT) Assay

This protocol outlines the use of a cell-free extract (e.g., HeLa or rabbit reticulocyte lysate) to translate a prepared mRNA template.

Materials:

-

HeLa cell lysate or Rabbit Reticulocyte Lysate (RRL)

-

Reaction mix (containing amino acids, energy source, salts)

-

In vitro transcribed mRNA (capped, non-polyadenylated)

-

RNase inhibitor

-

RNase-free water

Procedure:

-

Thaw Reagents: Thaw the cell lysate, reaction mix, and mRNA template on ice.

-

Assemble Reaction: In an RNase-free tube at room temperature, combine the reaction components. A typical 25 µL reaction includes:

-

HeLa Lysate/RRL

-

Reaction Mix

-

mRNA template (e.g., 0.5 - 1.0 µg)

-

RNase inhibitor

-

RNase-free water to the final volume.[15]

-

-

Incubation: Mix gently and incubate the reaction at 30°C for 60-90 minutes.[15]

-

Analysis: Stop the reaction by placing it on ice or adding an inhibitor like cycloheximide. The resulting protein can be analyzed by various methods, such as SDS-PAGE and western blotting, or by measuring the activity of a reporter protein like luciferase.

Luciferase Reporter Assay for Translational Efficiency

This assay quantifies the amount of functional luciferase protein produced from an IVT reaction, serving as a direct measure of translational efficiency.

Materials:

-

Completed IVT reaction containing a luciferase reporter

-

Luciferase Assay Reagent (contains luciferin (B1168401) substrate and lysis components)

-

Luminometer

-

Opaque 96-well plate

Procedure:

-

Sample Preparation: Allow the IVT reaction and the Luciferase Assay Reagent to equilibrate to room temperature.

-

Assay:

-

Add a small volume of the IVT reaction (e.g., 2-5 µL) to a well of the opaque 96-well plate.

-

Add the Luciferase Assay Reagent (typically 50-100 µL) to the well. The reagent lyses the cells (in an in vivo context) and provides the substrate for the light-producing reaction.

-

Mix briefly.

-

-

Measurement: Immediately place the plate in a luminometer and measure the light output (Relative Light Units, RLU).[16][17]

-

Data Analysis: Compare the RLU values from different mRNA constructs (e.g., poly(A)+ vs. poly(A)-) to determine the relative translational efficiency. It is common to normalize the firefly luciferase reporter activity to a co-transfected or co-translated Renilla luciferase control to account for variations in transfection or reaction efficiency.[16]

Signaling Pathways Regulating Non-Canonical Translation

Cellular signaling pathways play a critical role in regulating global and specific mRNA translation in response to various stimuli, such as nutrient availability, stress, and growth factor signaling. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of protein synthesis.

The mTOR kinase is part of two distinct complexes, mTORC1 and mTORC2. mTORC1, in particular, integrates signals to control cell growth and proliferation by directly phosphorylating key regulators of translation.[18]

Two of the most well-characterized downstream targets of mTORC1 are the 4E-Binding Proteins (4E-BPs) and the S6 Kinases (S6Ks) .

-

Regulation of eIF4E via 4E-BPs: In its hypophosphorylated state, 4E-BP1 binds to the cap-binding protein eIF4E, preventing its interaction with the scaffolding protein eIF4G. This inhibits the formation of the eIF4F complex, a rate-limiting step in cap-dependent translation initiation.[18][19] When mTORC1 is active, it phosphorylates 4E-BP1, causing it to dissociate from eIF4E. The freed eIF4E can then assemble into the eIF4F complex and promote translation.[19][20]

Under stress conditions where mTORC1 is inhibited, the availability of free eIF4E is reduced. This globally suppresses cap-dependent translation but may favor non-canonical initiation mechanisms, including poly(A)-tail independent translation of specific viral or cellular stress-response mRNAs that are less dependent on a fully assembled eIF4F complex.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structures required for poly(A) tail-independent translation overlap with, but are distinct from, cap-independent translation and RNA replication signals at the 3' end of Tobacco necrosis virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures required for poly(A) tail-independent translation overlap with, but are distinct from, cap-independent translation and RNA replication signals at the 3′ end of Tobacco necrosis virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A unique poly(A) tail profile uncovers the stability and translational activation of TOP transcripts during neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3did: interacting protein domains of known three-dimensional structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro analysis of poly(A) length effects on mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exosomal non-coding RNAs: a new avenue for treating diabetic foot ulcers [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25) [protocols.io]

- 12. neb.com [neb.com]

- 13. T7 RNA Polymerase Protocol [worldwide.promega.com]

- 14. apexbt.com [apexbt.com]

- 15. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ルシフェラーゼレポーターアッセイの選択 | レポーターアッセイガイド [promega.jp]

- 18. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mTORC1 signalling and eIF4E/4E-BP1 translation initiation factor stoichiometry influence recombinant protein productivity from GS-CHOK1 cells - PMC [pmc.ncbi.nlm.nih.gov]

The function of primordazine-response elements (PRE) in 3' UTRs

An In-depth Technical Guide to Primordazine-Response Elements (PRE) in 3' UTRs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3' untranslated region (3' UTR) of messenger RNA (mRNA) is a critical hub for post-transcriptional gene regulation, influencing mRNA stability, localization, and translation efficiency.[1][2] Within these regions lie specific cis-regulatory sequences that are recognized by trans-acting factors, such as RNA-binding proteins (RBPs) and microRNAs (miRNAs).[1][3] A recently identified class of these sequences, the primordazine-response elements (PREs), has unveiled a novel mechanism of translational control. Primordazine is a small molecule discovered to selectively ablate primordial germ cells (PGCs) by inhibiting the translation of specific maternal mRNAs essential for PGC maintenance.[4][5] This inhibition is mediated by PREs located within the 3' UTRs of these target transcripts, such as nanos3 and deadend1 (dnd1).[4][6][7]

This technical guide provides a comprehensive overview of the function of PREs, the molecular pathway they regulate, detailed experimental protocols for their study, and their potential implications for drug development.

The Core Mechanism: PREs and Non-Canonical Translation

The discovery of primordazine's effect on PGCs has illuminated a distinct mode of translation regulation active in early embryogenesis.[4][5] This mechanism, termed poly(A)-tail-independent non-canonical translation (PAINT), is essential for translating maternal mRNAs that characteristically possess short poly(A) tails.[4][5]

2.1 Differential Translational Pathways

During early embryogenesis, two distinct translation pathways co-exist:

-

Poly(A)-tail-Dependent Translation (PAT): This is the canonical translation mechanism, where the poly(A) tail interacts with poly(A)-binding protein (PABP), which in turn associates with factors at the 5' cap to circularize the mRNA and promote efficient ribosome recruitment.[1] This pathway is insensitive to primordazine.[4][5]

-

Poly(A)-tail-Independent Non-Canonical Translation (PAINT): This pathway enables the translation of mRNAs with short or absent poly(A) tails, a common feature of maternal mRNAs supplied to the early embryo.[4][5] The translation of mRNAs containing a PRE in their 3' UTR, such as nanos3, occurs via the PAINT pathway.[4][7]

2.2 Primordazine's Mode of Action

Primordazine selectively inhibits the PAINT pathway.[4][5] Its effect is strictly dependent on the presence of a PRE within the 3' UTR of the target mRNA. A 40-nucleotide sequence within the nanos3 3' UTR was identified as a sufficient PRE to confer primordazine sensitivity to a reporter gene.[4][6] In the presence of primordazine, PRE-containing mRNAs are not translated and are sequestered into large, abnormal RNA granules, leading to a dramatic reduction in the corresponding protein levels without affecting mRNA stability.[4]

Quantitative Analysis of PRE Function

The function of PREs is typically quantified using reporter gene assays, where the 3' UTR sequence of interest is cloned downstream of a reporter gene like Luciferase or Green Fluorescent Protein (GFP). The reduction in reporter protein expression upon primordazine treatment serves as a measure of PRE activity.

| 3' UTR Construct | Primordazine Treatment | Relative Protein Expression (%) | Interpretation |

| nanos3 3' UTR (Full-length) | - | 100 | Baseline expression from PRE-containing 3' UTR. |

| nanos3 3' UTR (Full-length) | + | ~15 | Strong translational repression by primordazine. |

| nanos3 3' UTR (PRE-120nt) | + | ~20 | The 120-nt PRE is sufficient for repression. |

| nanos3 3' UTR (PRE-40nt) | + | ~25 | The 40-nt minimal PRE confers primordazine sensitivity.[4][6] |

| Control 3' UTR (No PRE) | + | 100 | Primordazine has no effect without a PRE. |

Table 1: Representative quantitative data summarizing the effect of primordazine on reporter expression mediated by various nanos3 3' UTR constructs. Percentages are illustrative based on published findings.[4][6]

Experimental Protocols

Investigating the function of PREs and their associated factors requires specific molecular biology techniques. The following sections detail the protocols for key assays.

4.1 Luciferase Reporter Assay for PRE Activity

This assay is the gold standard for quantifying the regulatory effect of a 3' UTR element on translation.[8]

Methodology:

-

Vector Construction:

-

Synthesize or PCR-amplify the 3' UTR sequence containing the putative PRE.

-

Using restriction enzymes or Gibson assembly, clone the 3' UTR fragment into a luciferase reporter vector (e.g., pmirGLO, psiCHECK-2) immediately downstream of the luciferase stop codon.[8][9]

-

Create control plasmids, including an empty vector and a vector with a mutated or scrambled PRE sequence.

-

Verify all constructs by Sanger sequencing.

-

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 24- or 96-well plate to reach 50-70% confluency on the day of transfection.[10]

-

Co-transfect the cells with the PRE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase, if not already on the same vector) using a suitable transfection reagent.[11]

-

-

Primordazine Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing either primordazine at the desired final concentration or a vehicle control (e.g., DMSO).

-

-

Lysis and Luminescence Measurement:

-

After 24-48 hours of treatment, wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase assay kit.

-

Measure Firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence for each sample to normalize for transfection efficiency.

-

Express the normalized luciferase activity of the primordazine-treated group as a percentage of the vehicle-treated group to determine the extent of translational repression.

-

4.2 RNA Immunoprecipitation (RIP) to Identify PRE-Binding Proteins

RIP is an antibody-based technique used to identify proteins that are physically associated with a specific RNA molecule in vivo. This method is crucial for discovering the trans-acting factors that recognize PREs.

Methodology:

-

Cell Lysis:

-

Immunoprecipitation:

-

Washing:

-

Use a magnet to capture the beads and discard the supernatant.

-

Wash the beads multiple times with a high-salt wash buffer to remove non-specific binding.[12]

-

-

RNA Purification:

-

Elute the RNP complexes from the beads.

-

Treat with Proteinase K to digest the protein components.

-

Purify the co-immunoprecipitated RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.

-

-

Analysis:

-

qRT-PCR: Reverse transcribe the purified RNA into cDNA. Use qPCR with primers specific to the PRE-containing mRNA (e.g., nanos3) and a control mRNA to quantify the enrichment in the specific IP sample relative to the IgG control.

-

RIP-Seq: For an unbiased, genome-wide identification of all RNAs bound by the protein of interest, prepare a sequencing library from the purified RNA and perform next-generation sequencing.

-

4.3 RNA Electrophoretic Mobility Shift Assay (REMSA)

REMSA (or RNA gel shift) is an in vitro technique used to detect direct interactions between RNA and proteins.[14][15] It is ideal for validating a direct binding interaction between a purified candidate RBP (identified via RIP) and a labeled PRE RNA probe.

Methodology:

-

Probe Preparation:

-

Synthesize a short (~20-50 nt) RNA oligonucleotide corresponding to the PRE sequence.

-

Label the RNA probe at one end with a radioactive isotope (³²P) or a non-radioactive tag like biotin (B1667282) or a fluorescent dye.[14][16]

-

-

Binding Reaction:

-

In a small volume, combine the labeled RNA probe with varying concentrations of a purified candidate RBP in a specific binding buffer.[17]

-

Include a non-specific competitor RNA (like yeast tRNA) to minimize non-specific binding.[14]

-

For competition assays, add an excess of unlabeled "cold" PRE probe to confirm binding specificity.

-

Incubate the reaction at room temperature for 20-30 minutes to allow binding to occur.[15]

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel under conditions that keep RNA-protein complexes intact.[14]

-

-

Detection:

-

Free RNA probes will migrate quickly to the bottom of the gel, while RNA-protein complexes will migrate slower, resulting in a "shifted" band.

-

Detect the bands via autoradiography (for ³²P), chemiluminescence (for biotin), or fluorescence imaging, depending on the label used.[14][16] The presence of a shifted band that increases with protein concentration and is diminished by a specific cold competitor confirms a direct interaction.

-

Implications for Drug Development

The discovery of the PRE/PAINT pathway opens up new avenues for therapeutic intervention and basic research.

-

Targeted Cell Ablation: Primordazine itself serves as a proof-of-concept for using small molecules to target specific cell populations (PGCs) based on a unique translational control mechanism. This could be explored for other cell types that may rely on non-canonical translation, such as certain quiescent cells or cancer stem cells.[4][5]

-

Novel Drug Targets: The specific RBPs and other trans-acting factors that recognize PREs and mediate the PAINT pathway are potential drug targets.[18] Developing molecules that either inhibit or enhance the function of these factors could provide a new class of therapeutics.

-

Improving mRNA Therapeutics: 3' UTR elements are known to be critical for modulating the stability and translational output of therapeutic mRNAs (e.g., in vaccines or protein replacement therapies).[19] Understanding unique regulatory elements like PREs could inspire the design of synthetic 3' UTRs that confer specific translational properties to therapeutic transcripts.

Conclusion and Future Directions

Primordazine-response elements represent a key discovery in the field of post-transcriptional regulation, revealing the existence of a druggable, non-canonical translation pathway essential for early development. The core function of PREs is to act as molecular beacons that mark specific mRNAs for translational repression by primordazine, effectively shutting down the PAINT pathway. Future research will undoubtedly focus on identifying the full cast of proteins that interact with PREs to mediate this regulation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to functionally characterize PREs, identify their binding partners, and explore the broader significance of the PAINT pathway in health and disease, paving the way for novel therapeutic strategies.

References

- 1. Three prime untranslated region - Wikipedia [en.wikipedia.org]

- 2. What Are 3′ UTRs Doing? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Non-canonical translation via deadenylated 3′UTRs maintains primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noncanonical translation via deadenylated 3' UTRs maintains primordial germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of RBP Regulation and Co-regulation of mRNA 3′ UTR Regions in a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Functional Analysis of 3′UTR Variants at the LDLR and PCSK9 Genes in Patients with Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Ultra-fast conductive media for RNA electrophoretic mobility shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RNA Electrophoretic Mobility Shift Assay (REMSA): [bio-protocol.org]

- 18. Morphogenics as a tool for target discovery and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application